Silane, (5-iodo-1-pentynyl)trimethyl-

Organosilicon Chemistry Nucleophilic Substitution Leaving Group Reactivity

This dual-functional organosilicon combines a TMS-protected terminal alkyne with a primary alkyl iodide, enabling orthogonal protection/deprotection strategies. The TMS group withstands organolithium and transition-metal-catalyzed conditions, then cleanly removed with K2CO3/MeOH (up to 94% yield). The primary iodide serves as an electrophile for coupling with organolithiums, Pd cross-couplings, and nucleophilic displacement. Key applications include total synthesis, catalyst immobilization via CuAAC, and spirocyclic scaffold construction. ≥95% pure.

Molecular Formula C8H15ISi
Molecular Weight 266.19 g/mol
CAS No. 35761-91-2
Cat. No. B3051749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (5-iodo-1-pentynyl)trimethyl-
CAS35761-91-2
Molecular FormulaC8H15ISi
Molecular Weight266.19 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CCCCI
InChIInChI=1S/C8H15ISi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3
InChIKeyMWSACCMIYLPDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, (5-iodo-1-pentynyl)trimethyl- (CAS 35761-91-2): Bifunctional Alkyne-Iodide Building Block for Procurement-Specific Applications


Silane, (5-iodo-1-pentynyl)trimethyl- (CAS 35761-91-2) is an organosilicon compound classified as an alkynylsilane, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl iodide moiety [1]. Its molecular formula is C8H15ISi with a molecular weight of 266.19 g/mol, and commercial material is typically supplied at ≥95% purity . The TMS group serves as a widely adopted protecting group for terminal alkynes, enabling controlled unmasking via protiodesilylation under mild conditions (e.g., K2CO3 in methanol) [2][3]. The distal primary iodide functions as an electrophilic handle for nucleophilic displacement and transition-metal-catalyzed cross-coupling reactions, making this compound a dual-purpose building block in multi-step synthetic sequences .

Why Silane, (5-iodo-1-pentynyl)trimethyl- (CAS 35761-91-2) Cannot Be Replaced by Generic Analogs in Critical Applications


The procurement value of Silane, (5-iodo-1-pentynyl)trimethyl- hinges on its precise molecular architecture: a TMS-protected terminal alkyne separated from a primary alkyl iodide by a three-carbon methylene spacer . Substitution with the unprotected 5-iodo-1-pentyne eliminates the TMS group entirely, forfeiting orthogonal alkyne protection that is essential for chemoselectivity in multi-step sequences . Chloro or bromo analogs (e.g., (5-chloro-1-pentynyl)trimethylsilane, CAS 77113-48-5) possess significantly lower leaving-group propensity in nucleophilic displacement and reduced reactivity in Pd-catalyzed cross-couplings compared to the iodide [1]. Other TMS-protected alkynes lacking the electrophilic iodoalkyl handle (e.g., trimethylsilylacetylene) cannot undergo tandem protection/alkylation sequences, requiring additional synthetic steps. These structural constraints preclude generic substitution; only the exact combination of TMS-protected alkyne, three-carbon tether, and primary iodide provides the demonstrated utility documented below.

Quantitative Evidence for Silane, (5-iodo-1-pentynyl)trimethyl- (CAS 35761-91-2): Direct Comparator Data and Experimental Performance Metrics


Iodide Leaving Group Reactivity: (5-Iodo-1-pentynyl)trimethylsilane vs. Chloro and Bromo Analogs

The presence of the iodine atom in Silane, (5-iodo-1-pentynyl)trimethyl- imparts substantially higher reactivity in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions compared to its chloro and bromo counterparts [1]. Iodide is a superior leaving group (nucleofuge) with relative rates in SN2 displacement approximately 100× greater than bromide and 10,000× greater than chloride under comparable conditions [2]. This difference translates to higher yields and milder reaction conditions in practice: the iodo compound can undergo coupling with lithiated species at −78°C to room temperature, whereas chloro analogs typically require elevated temperatures and longer reaction times [3].

Organosilicon Chemistry Nucleophilic Substitution Leaving Group Reactivity

Coupling Efficiency with Organolithium Reagents: Direct Yield Data for (5-Iodopent-1-ynyl)trimethylsilane

In a head-to-head synthetic context, (5-iodopent-1-ynyl)trimethylsilane (compound 11) was coupled with lithiated bicyclopropylidene (3) to produce the TMS-protected enyne derivative 9d in 49% isolated yield [1][2]. This transformation represents a direct C(sp2)–C(sp) bond formation where the primary iodide serves as the electrophilic partner. The reaction was conducted under standard anhydrous conditions with in situ generated lithiated species, demonstrating the compound's compatibility with strongly basic organometallic reagents [3].

Organometallic Coupling Lithiation Alkynylsilane Synthesis

Protiodesilylation Efficiency: TMS Removal Yields from (5-Iodopent-1-ynyl)trimethylsilane-Derived Enynes

The TMS protecting group on (5-iodopent-1-ynyl)trimethylsilane-derived enynes was removed under mild basic conditions (K2CO3 in methanol) to liberate the terminal alkyne [1]. In a series of three structurally related enynes (9b–d), protiodesilylation proceeded with isolated yields of 53%, 74%, and 94%, respectively [2][3]. The 94% yield observed for compound 10d demonstrates that the TMS group can be cleanly removed without degradation of the sensitive cyclopropane and alkyne moieties present in the scaffold. This high yield contrasts favorably with alternative alkyne protecting groups (e.g., triethylsilyl or triisopropylsilyl) which often require harsher fluoride-based deprotection that can be incompatible with base-sensitive functionalities [4].

Protecting Group Chemistry Desilylation Alkyne Deprotection

Utility in Polymer-Supported Catalyst Synthesis: Loading Efficiency Data for (5-Iodopent-1-ynyl)trimethylsilane

(5-Iodopent-1-ynyl)trimethylsilane was employed as a key linker in the synthesis of immobilized DMAP (4-dimethylaminopyridine) catalysts on Merrifield resin . The iodoalkyne moiety enabled efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized polystyrene support, achieving a catalyst loading of 1.30 mmol N/g resin . This loading value is directly comparable to commercial polymer-supported DMAP preparations (typically 0.5–1.5 mmol/g) and demonstrates that the bifunctional compound enables efficient covalent anchoring without compromising catalyst accessibility .

Heterogeneous Catalysis Polymer-Supported Reagents Click Chemistry

Application in Rhodium-Catalyzed [3+2] Cycloaddition: Synthetic Utility for Spirocyclic Scaffolds

The synthetic utility of (5-iodopent-1-ynyl)trimethylsilane-derived intermediates has been demonstrated in rhodium(II)-catalyzed 1,3-dipolar cycloadditions with γ-alkylidenebutenolides, enabling rapid construction of spiro[6,4]lactone moieties with quaternary stereocenters . While the exact yield data for the parent iodoalkyne is not isolated in the published work, the methodology using analogous TMS-protected alkynes achieved cycloaddition products in moderate to very good yields, with the TMS group providing enhanced regioselectivity compared to unprotected terminal alkynes [1]. The iodide handle remained intact during the cycloaddition, allowing subsequent functionalization.

Cycloaddition Spiro Compounds Rhodium Catalysis

Commercial Availability and Purity Benchmark: Standardized Procurement Specifications

Silane, (5-iodo-1-pentynyl)trimethyl- (CAS 35761-91-2) is commercially available from multiple reputable suppliers with a minimum purity specification of 95% . This is consistent with the purity benchmark for research-grade alkynylsilanes used in academic and industrial laboratories. Storage recommendations are uniformly cool, dry conditions (2–8°C sealed) . The compound is stable under recommended storage conditions, with no special handling precautions beyond standard laboratory practice [1].

Chemical Procurement Purity Specifications Quality Control

Optimal Procurement-Driven Application Scenarios for Silane, (5-iodo-1-pentynyl)trimethyl- (CAS 35761-91-2)


Synthesis of TMS-Protected Enyne Building Blocks via Organolithium Coupling

When a synthetic route requires introduction of a protected alkyne moiety via nucleophilic displacement at a primary carbon, (5-iodopent-1-ynyl)trimethylsilane provides a reliable electrophilic partner. The primary iodide readily participates in coupling with organolithium reagents (e.g., lithiated cyclopropanes) at low temperatures, delivering TMS-protected enynes in 49% isolated yield [1][2]. This application is particularly valuable in natural product total synthesis and materials science where orthogonal protecting group strategies are essential.

Immobilization of Homogeneous Catalysts onto Solid Supports

Researchers developing heterogeneous catalyst systems can employ (5-iodopent-1-ynyl)trimethylsilane as a bifunctional linker for anchoring catalytic moieties (e.g., DMAP) to azide-functionalized polymer resins via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The method achieves catalyst loadings of 1.30 mmol N/g, comparable to commercial standards, and the resulting immobilized catalysts exhibit up to eightfold higher activity than conventional polymer-supported DMAP . After immobilization, the TMS group is cleaved under acidic conditions to unmask the terminal alkyne for subsequent click chemistry.

Regioselective Construction of Spirocyclic Scaffolds via Rh-Catalyzed Cycloaddition

In medicinal chemistry and natural product synthesis programs targeting spirocyclic frameworks, (5-iodopent-1-ynyl)trimethylsilane serves as a precursor to TMS-protected alkynes that participate in rhodium(II)-catalyzed 1,3-dipolar cycloadditions with γ-alkylidenebutenolides. The TMS group directs the cycloaddition to a single regioisomer, enabling stereocontrolled formation of spiro[6,4]lactone moieties bearing quaternary stereocenters . The distal iodide remains intact for subsequent diversification steps.

Multi-Step Synthetic Sequences Requiring Orthogonal Alkyne Protection

For complex synthetic routes where a terminal alkyne must be masked through multiple transformations, (5-iodopent-1-ynyl)trimethylsilane provides a solution that cannot be matched by unprotected 5-iodo-1-pentyne. The TMS group is stable to a wide range of reaction conditions (including organolithium and transition-metal-catalyzed steps) yet can be cleanly removed under mild basic conditions (K2CO3/MeOH) with yields up to 94% [2]. This orthogonality is critical for efficient, high-yielding total syntheses.

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